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molecular formula C9H11FO2 B2504090 (4-(2-Fluoroethoxy)phenyl)methanol CAS No. 93613-03-7

(4-(2-Fluoroethoxy)phenyl)methanol

Cat. No. B2504090
M. Wt: 170.183
InChI Key: KVZQAFXCQPFIJA-UHFFFAOYSA-N
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Patent
US09242970B2

Procedure details

A solution of (4-(2-fluoroethoxy)phenyl)methanol (117 mg; 0.68 mmol) in anh. DCM (5 ml) was treated at rt with CBr4 (228 mg; 0.68 mmol), and with PPh3 (180 mg; 0.68 mmol). The resulting mixture was further stirred at rt, under nitrogen, for 1 h. Concentration to dryness under reduced pressure, and subsequent purification by FC (DCM) afforded 1-(bromomethyl)-4-(2-fluoroethoxy)benzene as a slightly yellow oil which was directly used for the next reaction.
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]O)=[CH:7][CH:6]=1.C(Br)(Br)(Br)[Br:14].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C(Cl)Cl>[Br:14][CH2:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH2:3][CH2:2][F:1])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
117 mg
Type
reactant
Smiles
FCCOC1=CC=C(C=C1)CO
Name
Quantity
228 mg
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
180 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was further stirred at rt, under nitrogen, for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and subsequent purification by FC (DCM)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)OCCF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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